N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPTCLNXTYTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the reaction of 2-chloropyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with pivaloyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrazole and pyrimidine rings can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : The compound is being explored for its ability to inhibit cancer cell proliferation. Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity due to their interaction with specific molecular targets involved in tumor growth and metastasis .
- Anti-inflammatory Properties : Research suggests that compounds containing pyrazole and pyrimidine rings can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .
The biological activity of this compound is attributed to its structural features:
- Oxidative Stress Modulation : The furan ring may interact with enzymes involved in oxidative stress, potentially offering protective effects against oxidative damage .
- Enzymatic Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in various diseases, including cancer and inflammation .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents. The study emphasized the need for further investigation into their mechanisms of action and structure–activity relationships (SAR) .
Case Study 2: Anti-inflammatory Potential
In another research effort, the compound was evaluated for its anti-inflammatory effects in vitro. Results indicated that it could effectively reduce pro-inflammatory cytokine production in activated macrophages, supporting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is particularly useful in cancer treatment, where uncontrolled cell proliferation is a major concern .
Comparison with Similar Compounds
Comparison with Similar Compounds
The patents listed in and describe analogs with structural similarities to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide. These compounds share a pyrimidine scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: The benzamide and 4-(dimethylamino)benzamide groups in analogs (Table 1) improve solubility and binding affinity to kinase domains due to aromatic stacking interactions . The pivalamide group in the target compound likely enhances metabolic resistance compared to smaller carboxamide substituents, though direct data is absent in the evidence.
The pyrazole ring in the target compound may offer distinct hydrogen-bonding interactions compared to the quinoline or phenylsulfonamido groups in analogs.
Synthetic Accessibility :
- The patents suggest that analogs with piperidin-4-ylidene and tetrahydrofuran substituents require multi-step syntheses, whereas the pivalamide group in the target compound simplifies derivatization.
Limitations in Evidence:
- No direct pharmacological or crystallographic data for the target compound is provided. Structural insights are inferred from SHELX-refined analogs (e.g., piperidin-4-ylidene derivatives), which are often optimized for X-ray crystallography due to their stability .
- Patent claims () lack quantitative comparisons (e.g., IC50 values, solubility metrics), limiting a rigorous structure-activity relationship (SAR) analysis.
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole ring linked to a pyrimidine moiety, with a pivalamide group contributing to its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood.
Sigma Receptor Interaction
Research indicates that compounds structurally similar to this compound exhibit significant affinity for σ1R. For instance, a related compound, 12f , was identified as a selective σ1R antagonist with potent antinociceptive effects in pain models . This suggests that this compound may also exert similar effects through σ1R antagonism.
Biological Activities
The compound has been evaluated for various biological activities, including:
1. Antinociceptive Activity
- In vivo studies have shown that related pyrazole derivatives exhibit significant pain relief in models such as the formalin test and partial sciatic nerve ligation model .
2. Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects, which are critical in pain management. The presence of the pivalamide group may enhance these properties by improving bioavailability and stability .
3. Neuroprotective Effects
- The interaction with σ1R suggests potential neuroprotective properties, which are beneficial in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their efficacy and mechanisms:
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with halogenated pyrimidine intermediates. For example, iodinated pyridines (e.g., N-(4-iodopyridin-3-yl)pivalamide analogs) can undergo Suzuki-Miyaura coupling with 1H-pyrazole derivatives to introduce the pyrazolyl moiety . Key steps include:
- Halogenation : Use iodine or bromine to functionalize the pyrimidine ring at the 2-position.
- Coupling : Optimize Pd-catalyzed cross-coupling (e.g., with Pd(PPh₃)₄) in anhydrous DMF at 80–100°C.
- Protection/Deprotection : The pivalamide group enhances solubility and stability during synthesis . Reaction monitoring via TLC and HPLC-MS is critical for purity assessment.
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify pyrimidine protons (δ 8.5–9.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm). The tert-butyl group in pivalamide appears as a singlet at δ 1.2–1.4 ppm .
- IR : Confirm amide C=O stretching at ~1650 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹.
- High-Resolution MS : Validate the molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. For example:
- Twinned Data : Apply HKLF5 format in SHELXL to model twin laws .
- Disorder Modeling : Split occupancy for flexible groups (e.g., pyrazole rings) using PART instructions. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length discrepancies .
Q. How can computational modeling predict the biological activity of this compound as a kinase inhibitor?
- Docking Studies : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR or JAK2 kinases). The pyrimidine-pyrazole scaffold mimics adenine interactions .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with IC₅₀ values using CoMFA or HQSAR .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .
Q. What experimental design principles apply to SAR studies of pivalamide derivatives?
- Scaffold Modifications : Replace pyrazole with imidazole or triazole to evaluate selectivity .
- Bioisosteres : Substitute pivalamide with acetyl or trifluoroacetamide to probe steric/electronic effects .
- In Vitro Assays : Use kinase profiling panels (e.g., Eurofins) at 1–10 µM concentrations, with staurosporine as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
